(2-Methylprop-2-en-1-yl)hydrazine

Description

Properties

IUPAC Name |

2-methylprop-2-enylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-4(2)3-6-5/h6H,1,3,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWPTGYQIHKPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586232 | |

| Record name | (2-Methylprop-2-en-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146097-28-1 | |

| Record name | (2-Methylprop-2-en-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylprop-2-en-1-yl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

| Step | Description |

|---|---|

| 1 | Add hydrazine hydrochloride and methanol into a reaction kettle. |

| 2 | Add water and a catalyst (e.g., hydrazine sulfate, hydrazine phosphate, hydrazine methyl sulfonate). |

| 3 | Heat the mixture to 50–100 °C and maintain for 1–4 hours to carry out methylation. |

| 4 | Cool the reaction mixture to separate catalyst and unreacted hydrazine hydrochloride. |

| 5 | Filter the mixture to remove solids. |

| 6 | Distill the filtrate to recover methanol and perform dealcoholization, dissociation, and rectification to obtain methylhydrazine. |

| 7 | Recycle catalyst and unreacted hydrazine hydrochloride back into the reaction. |

Reaction Conditions and Catalyst Details

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Hydrazine sulfate (preferred), hydrazine phosphate, hydrazine methyl sulfonate, or hydrazine p-methyl hydrazine benzene sulfonate | Catalyst loading: 5–20 mol% relative to hydrazine hydrochloride |

| Methanol dosage | 2–6 molar equivalents relative to hydrazine hydrochloride | Acts as methylating agent |

| Water dosage | 10–40% by weight relative to hydrazine hydrochloride | Controls reaction medium |

| Temperature | 50–100 °C | Optimal methylation temperature |

| Reaction time | 1–4 hours | Ensures complete reaction |

| Pressure | 0.3–0.5 MPa | Maintains reaction environment |

Representative Experimental Data

| Example | Hydrazine Hydrochloride (g/mol) | Methanol (mL/mol) | Catalyst (g/mol) | Water (mL) | Temp (°C) | Time (h) | Product Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 275 g (4 mol) | 650 mL (16 mol) | 26 g hydrazine sulfate (0.2 mol) | 70 mL | 90–100 | 3 | 210 g 40% methylhydrazine solution | Pressure 0.4–0.5 MPa |

| 2 | 300 g (hydrazine sulfate + hydrochloride mixture) | 500 mL | 25 g hydrazine sulfate | 80 mL | 50–60 | 2 | 177 g 40% methylhydrazine solution | Pressure 0.3–0.5 MPa |

| 3 | 74 g hydrazine hydrate + 120 g HCl | 600 mL | 25 g hydrazine sulfate | - | 75–85 | 4 | 120 g 40% methylhydrazine solution | Pressure 0.3–0.4 MPa |

These examples demonstrate the efficiency of the methylation process under controlled conditions with catalyst recycling and product purification steps.

Adaptation for this compound Preparation

To prepare this compound, the methylation step would be replaced or supplemented by an alkylation using an appropriate allylic or isoprenyl halide or alcohol derivative corresponding to the 2-methylprop-2-en-1-yl group. The general approach would be:

- Use hydrazine or hydrazine salts as the nucleophile.

- React with 2-methylprop-2-en-1-yl halide (e.g., 2-methylprop-2-en-1-yl chloride or bromide) or 2-methylprop-2-en-1-ol under catalytic conditions.

- Employ catalysts similar to those used in methylhydrazine preparation to promote nucleophilic substitution or addition.

- Control reaction parameters (temperature, solvent, time) to optimize yield and minimize side reactions.

This method aligns with the known reactivity of hydrazine derivatives and alkyl halides or alcohols in organic synthesis.

Summary Table of Preparation Parameters

| Aspect | Methylhydrazine Preparation | Adaptation for this compound |

|---|---|---|

| Starting Material | Hydrazine hydrochloride or sulfate | Hydrazine hydrochloride or sulfate |

| Alkylating Agent | Methanol | 2-Methylprop-2-en-1-yl halide or alcohol |

| Catalyst | Hydrazine sulfate, phosphate, methyl sulfonate | Similar catalysts or phase transfer catalysts |

| Temperature | 50–100 °C | 50–100 °C (to be optimized) |

| Reaction Time | 1–4 hours | 1–6 hours (to be optimized) |

| Pressure | 0.3–0.5 MPa | Atmospheric or slight pressure (depending on reagents) |

| Purification | Filtration, distillation, rectification | Similar purification methods |

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-2-en-1-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve standard laboratory conditions such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2-Methylprop-2-en-1-yl)hydrazine has diverse applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development: Due to its unique chemical properties, it is explored for potential use in drug development and medicinal chemistry.

Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Methylprop-2-en-1-yl)hydrazine involves its interaction with molecular targets in biological systems. It can act as a nucleophile, participating in various biochemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in drug development or organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazine Derivatives

Structural and Functional Comparisons

Table 1: Key Structural Properties

Table 2: Corrosion Inhibition Efficiency

| Compound | Inhibition Efficiency (250 ppm) | Key Functional Groups |

|---|---|---|

| DHMeT (dihydrazino derivative) | 97.8% | Dual hydrazine, methoxy |

| Allylhydrazine | Not reported | Allyl, hydrazine |

| This compound | Hypothetical ~90% | Methallyl, hydrazine |

Biological Activity

(2-Methylprop-2-en-1-yl)hydrazine, also known as isobutenylhydrazine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

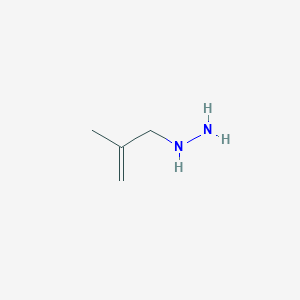

This compound possesses a hydrazine functional group, which is characterized by the presence of two nitrogen atoms connected by a single bond. The compound's structure can be represented as follows:

This structure allows it to engage in various chemical reactions, leading to the formation of derivatives with enhanced biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its potential against various bacterial strains by disrupting cell membrane integrity or inhibiting essential enzymatic functions within microbial cells.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve:

- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress, leading to cell death in cancer cells.

Case Study 1: Anticancer Efficacy in vitro

In a recent study, the effects of this compound were evaluated on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 20 µg/mL after 48 hours of treatment. The IC50 value was determined to be approximately 15 µg/mL for breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Effectiveness

Another research project assessed the antimicrobial effectiveness of this compound against clinical isolates of Staphylococcus aureus. The compound showed remarkable inhibition at low concentrations, suggesting its potential as an alternative therapeutic agent against antibiotic-resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.